molecular formula C23H15BrClNO4 B2500206 N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-7-methoxybenzofuran-2-carboxamide CAS No. 921553-41-5

N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-7-methoxybenzofuran-2-carboxamide

Cat. No. B2500206
CAS RN: 921553-41-5
M. Wt: 484.73
InChI Key: XUNLGTGALMCOMV-UHFFFAOYSA-N
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Description

The compound N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-7-methoxybenzofuran-2-carboxamide is a synthetic molecule that appears to be related to various research areas, including the development of antitumor agents and the study of intermolecular interactions in similar compounds. While the specific compound is not directly mentioned in the provided papers, the structural motifs and functional groups such as bromo, chlorobenzoyl, and methoxybenzofuran are present in the compounds studied within these papers, suggesting relevance in the context of antitumor activity and molecular interaction analysis.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including condensation and cycloaddition reactions, as seen in the synthesis of hetero annulated carbazoles . The Claisen-Schmidt condensation is a notable method used to form carbon-carbon double bonds, which is a key step in the synthesis of complex organic molecules. The synthesis of similar compounds is typically characterized by spectroscopic methods such as FT-IR, 1H NMR, and 13C NMR, as well as X-ray diffraction and elemental analysis to confirm the structure of the synthesized molecules .

Molecular Structure Analysis

The molecular structure of compounds with similar functional groups has been investigated using X-ray crystallography, which provides detailed information about the arrangement of atoms within a crystal lattice . Hirshfeld surface analysis is another technique used to understand the intermolecular interactions, such as hydrogen bonding and π-interactions, which are crucial for the stability of the molecular structure . These analyses are complemented by DFT calculations to evaluate the energetic contributions of these interactions .

Chemical Reactions Analysis

Compounds with bromo and methoxy groups are often reactive and can participate in various chemical reactions. For instance, the bromo group can be involved in substitution reactions, while the methoxy group can influence the electronic properties of the molecule, affecting its reactivity . The specific reactivity of N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-7-methoxybenzofuran-2-carboxamide would likely depend on the presence and position of these functional groups within the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of halogen atoms and the ability to form hydrogen bonds can affect the compound's solubility, melting point, and overall stability . The electronic properties determined by functional groups like methoxy can also influence the compound's UV-Vis and fluorescence characteristics, which are important for applications in sensing and imaging .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound was involved in the synthesis of novel structures, demonstrating its utility in creating complex molecules. Specifically, it was used in the synthesis and crystal structure analysis of diflunisal carboxamides, showcasing its role in the formation of new molecular structures (Zhong et al., 2010). Additionally, its involvement in the practical synthesis of an orally active CCR5 antagonist highlights its significance in the development of therapeutic agents (Ikemoto et al., 2005).

Biological Activity and Pharmacophore Mapping

  • The compound's relevance is evident in studies related to biological activities and pharmacophore mapping. It played a role in the synthesis of benzofuran-oxadiazole hybrids for antimicrobial activity studies, indicating its potential in creating compounds with antimicrobial properties (Sanjeeva et al., 2021). The consensus-based pharmacophore mapping for N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides, including the compound , revealed insights into antimicrobial activities and the structural aspects contributing to these properties (Bąk et al., 2020).

Advanced Synthesis Techniques

  • Research indicates that the compound is involved in advanced synthesis techniques, such as copper-catalysed intramolecular O-arylation for benzoxazole synthesis. This showcases its application in facilitating complex chemical reactions and contributing to the synthesis of benzoxazoles with potential pharmaceutical relevance (Wu et al., 2014).

properties

IUPAC Name

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15BrClNO4/c1-29-19-8-4-5-13-11-20(30-22(13)19)23(28)26-18-10-9-14(24)12-16(18)21(27)15-6-2-3-7-17(15)25/h2-12H,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUNLGTGALMCOMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=C(C=C(C=C3)Br)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-7-methoxybenzofuran-2-carboxamide

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